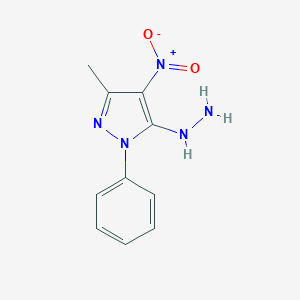![molecular formula C9H8N2O2 B232434 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is also known as 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine or MPPD. It has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol.
Mecanismo De Acción
The mechanism of action of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is not well understood. However, it is believed that this molecule may exert its antibacterial and antifungal effects by inhibiting the synthesis of nucleic acids. It has also been suggested that this molecule may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to exhibit anticancer activity against various cancer cell lines. Additionally, this molecule has been shown to be a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione in lab experiments is its relatively simple synthesis method and high yield. Additionally, this molecule has been shown to exhibit various biological activities, making it a versatile compound for scientific research. However, one limitation of using this molecule is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions related to 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione. One potential direction is to further investigate its antibacterial and antifungal properties and explore its potential use as a new class of antibiotics or antifungal agents. Additionally, further research could be conducted to investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, future research could be conducted to investigate the potential use of this molecule in the development of new anticancer agents.
Métodos De Síntesis
The synthesis of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione involves the reaction of 3-methyluracil and maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to yield the desired compound. This method is relatively simple, and the yield of the product is high.
Aplicaciones Científicas De Investigación
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. This molecule has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-methylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(12)10-7-4-2-3-5-11(7)9(6)13/h2-6H,1H3 |
Clave InChI |
BZPOYQDDCPEVOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C2C=CC=CN2C1=O |
SMILES canónico |
CC1C(=O)N=C2C=CC=CN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)






